Rhodopin glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhodopin glucoside is a natural product found in Halorhodospira halochloris and Halorhodospira abdelmalekii with data available.

Scientific Research Applications

Photobiological Applications

Light Harvesting in Photosynthetic Organisms

Rhodopin glucoside plays a crucial role in the light-harvesting complexes of photosynthetic bacteria, such as Rhodobacter sphaeroides and Rhodoblastus acidophilus. Under high-light conditions, this compound accumulates in the LH2 complex, enhancing the efficiency of energy transfer to bacteriochlorophyll pigments. Studies have shown that the conversion of rhodopin to rhodopinal significantly increases carotenoid-to-bacteriochlorophyll energy transfer efficiency, which is essential for optimizing photosynthesis under varying light conditions .

Spectral Properties and Energy Transfer

Research indicates that the spectral properties of this compound allow it to effectively absorb light, facilitating energy transfer processes. The excited state dynamics of this compound have been characterized using ultrafast time-resolved spectroscopy, revealing that its excited singlet states contribute significantly to energy transfer efficiency . This understanding is vital for developing bio-inspired solar energy harvesting systems.

Nutritional and Health Benefits

Antioxidant Properties

This compound, like other carotenoids, exhibits antioxidant properties that can contribute to human health. Carotenoids are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders . Epidemiological studies suggest that a diet rich in carotenoids may lower the risk of these diseases.

Vision Health

The potential role of this compound in vision health has been highlighted through its interaction with rhodopsin, a key photopigment in the retina. Research indicates that compounds like cyanidin-3-O-glucoside can enhance the regeneration of rhodopsin, thereby improving visual function under low-light conditions . This suggests that this compound may also contribute to maintaining retinal health and function.

Case Study 1: Energy Transfer Efficiency in Photosynthetic Bacteria

A study conducted on Rhodoblastus acidophilus demonstrated that under high-light conditions, the LH2 complex containing this compound exhibited nearly 100% energy transfer efficiency from carotenoids to bacteriochlorophyll pigments. This finding underscores the importance of this compound in optimizing photosynthetic efficiency, particularly in fluctuating light environments .

Case Study 2: Antioxidant Activity and Health Implications

In a clinical study examining dietary carotenoid intake, participants consuming higher levels of carotenoids, including this compound, showed significant reductions in markers of oxidative stress. This research supports the hypothesis that dietary intake of carotenoids can confer protective health benefits against oxidative damage .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Photobiology | Light harvesting in photosynthetic bacteria | Increases energy transfer efficiency |

| Nutrition | Antioxidant properties | Reduces oxidative stress |

| Vision Health | Enhances regeneration of rhodopsin | Improves visual function under low-light conditions |

Chemical Reactions Analysis

Key Structural Modifications

-

Enzymatic Conversion :

Under low-light conditions, Rhodopin undergoes oxidation at C20, replacing the methyl group with an aldehyde to form Rhodopinal glucoside. This reaction is catalyzed by an aldehyde-forming enzyme, altering the carotenoid’s spectral properties and energy transfer efficiency . -

Glycosylation :

The addition of β-D-glucose enhances the carotenoid’s hydrophilicity and membrane integration. This modification does not significantly affect absorption spectra but stabilizes the molecule within LH2 complexes .

Energy Transfer Dynamics

Rhodopin glucoside plays a critical role in light harvesting via energy transfer to bacteriochlorophyll (BChl). The process involves two excited singlet states (S₁ and S₂):

| Parameter | This compound | Rhodopinal Glucoside |

|---|---|---|

| S₂ Lifetime | ~120 fs | ~100 fs |

| Energy Transfer Efficiency (EET) | 56% ± 1% | 97% ± 2% |

The S₂ state dominates energy transfer, while the longer-lived S₁ state contributes minimally. Rhodopinal glucoside’s aldehyde group enhances conjugation, red-shifting absorption (500–540 nm) and increasing EET efficiency .

Steady-State Spectroscopy

-

Absorption :

In carbon disulfide, this compound exhibits vibronic bands at 500 nm, while Rhodopinal glucoside shows a less structured spectrum shifted to 540 nm . -

Fluorescence :

Emission maxima for this compound occur at 525–550 nm, dependent on solvent polarizability .

Ultrafast Dynamics

Transient absorption studies reveal:

| Solvent | This compound Lifetimes (τ₁–τ₄) | Rhodopinal Glucoside Lifetimes (τ₁–τ₄) |

|---|---|---|

| CS₂ | 0.10, 0.53, 4.2, 15 ps | <0.10, 0.38, 4.7, 15.3 ps |

| MeOH | <0.10, 0.43, 4.3, 7.3 ps | 0.11, 0.33, 3.7, 5.9 ps |

These lifetimes reflect solvent-dependent relaxation pathways .

Environmental Adaptations

This compound’s role in light-harvesting complexes (LH2) adapts to light intensity:

Properties

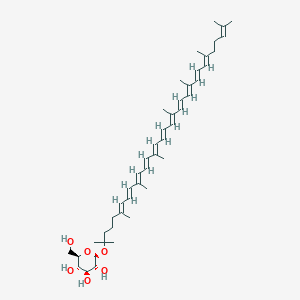

Molecular Formula |

C46H68O6 |

|---|---|

Molecular Weight |

717 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C46H68O6/c1-34(2)19-13-22-37(5)25-16-28-38(6)26-14-23-35(3)20-11-12-21-36(4)24-15-27-39(7)29-17-30-40(8)31-18-32-46(9,10)52-45-44(50)43(49)42(48)41(33-47)51-45/h11-12,14-17,19-21,23-30,41-45,47-50H,13,18,22,31-33H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,35-20+,36-21+,37-25+,38-26+,39-27+,40-30+/t41-,42-,43+,44-,45+/m1/s1 |

InChI Key |

WEELHWARVOLEJX-WPNRICMMSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C |

Synonyms |

rhodopin glucoside |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.